5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid
Description
Properties
IUPAC Name |
5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-14-7-6-10-12(18-14)2-1-3-13(10)19-15(9-4-5-9)11(8-17-19)16(21)22/h1-3,6-9H,4-5H2,(H,18,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXHHHGZRLHWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372078-47-2 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372078472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(1,2-DIHYDRO-2-OXO-5-QUINOLINYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3H5DWY3NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedländer Condensation for Quinoline-Pyrazole Hybrid Formation
The Friedländer condensation represents a classical method for constructing the quinoline scaffold fused to the pyrazole system. This approach utilizes o-aminocarbonyl compounds, such as anthranilic acid derivatives, coupled with cyclopropane-substituted pyrazolones. In one documented procedure, anthranilic acid 23 undergoes reaction with diketene and acetic anhydride to form 2-acetonyl-4H-3,1-benzoxazin-4-one 26 , which subsequently reacts with hydrazines to yield pyrazole intermediates 28 . Cyclization under acidic conditions (polyphosphoric acid or phosphorus oxychloride) then produces the quinoline-pyrazole hybrid 29 , where R₂ corresponds to hydroxyl or chlorine groups depending on the reagent .
For the target compound, the cyclopropyl group is introduced at the pyrazole C5 position during the hydrazine reaction step. Methyl-3-cyclopropyl-3-oxopropionate serves as a key precursor, reacting with phenylhydrazine in acetic acid at 120°C to form 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one . This intermediate is then functionalized at the C4 position through carboxylation or esterification before coupling with the quinoline moiety.
Multi-Component Synthesis Strategies
Recent advancements emphasize catalyst-free, one-pot multi-component reactions (MCRs) to streamline synthesis. A notable example involves the condensation of pyrazole, isatin 5a , diketene, and primary amines under reflux conditions . In this protocol, hydrazine hydrate and ethyl acetoacetate first generate pyrazole in situ, which then promotes the formation of pyrrolo[3,4-c]quinoline-1,3-dione scaffolds . Adapting this method, the cyclopropyl group is introduced via substitution at the pyrazole C5 position, while the carboxylic acid functionality arises from hydrolysis of a methyl ester intermediate .
Table 1: Optimized Conditions for Multi-Component Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 70°C | 84–90% |
| Solvent | Ethanol | Maximized purity |
| Pyrazole Equivalents | 1.0 mol | Essential for progression |
| Reaction Time | 4–5 hours | Complete conversion |
This method avoids traditional catalysts, reducing purification complexity and aligning with green chemistry principles . The quinoline-2-oxo group is retained by controlling the oxidation state during the condensation step.
Esterification and Hydrolysis for Carboxylic Acid Derivatization
The target compound’s carboxylic acid group is typically introduced via hydrolysis of a methyl ester precursor. As reported for CAS 372078-46-1, 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid methyl ester serves as the immediate precursor . Synthesis of this ester involves coupling 5-cyclopropyl-1H-pyrazole-4-carbonyl chloride with 1,2-dihydro-2-oxo-5-quinolinylamine under Schotten-Baumann conditions.
Table 2: Properties of Methyl Ester Intermediate
| Property | Value | Method |
|---|---|---|
| Melting Point | 206–208°C | DSC |
| Boiling Point | 550.0±50.0°C (Predicted) | Computational |
| Solubility | DMSO, Methanol (slight) | Experimental |
| pKa | 11.21±0.70 | Potentiometric |
Hydrolysis of the methyl ester is achieved using aqueous lithium hydroxide in tetrahydrofuran (THF), followed by acidification to precipitate the carboxylic acid . This step requires careful pH control to avoid decarboxylation or quinoline ring degradation.
Optimization of Cyclopropane Substitution
Introducing the cyclopropyl group at the pyrazole C5 position demands precise stoichiometry and protecting group strategies. In the patent literature, 5-cyclopropyl-1H-pyrazol-3-amine derivatives are synthesized via nucleophilic substitution of 5-chloropyrazoles with cyclopropylmagnesium bromide . Alternative routes employ cyclopropane carboxaldehyde in Paal-Knorr pyrazole synthesis, though this method risks side reactions with the ketone group .
Microwave-assisted synthesis has been explored to enhance reaction efficiency. For example, Sabitha et al. achieved 85% yield for a related pyrazoloquinoline by irradiating o-aminobenzophenone and 5-cyclopropylpyrazolone in clay-supported conditions . This approach reduces reaction times from hours to minutes while maintaining selectivity.
Purification and Characterization Techniques
Final purification of the target compound involves recrystallization from ethanol/water mixtures or chromatographic methods. The methyl ester intermediate is typically isolated via trituration with ether/pentane , while the carboxylic acid form requires reversed-phase HPLC for pharmaceutical-grade purity .
Key Characterization Data:
-
¹H NMR (DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 3.85 (s, 3H, COOCH₃ in ester), 7.45–8.20 (m, 4H, quinoline H) .
-
IR (KBr): 1695 cm⁻¹ (C=O, quinolinone), 1710 cm⁻¹ (C=O, ester), 3200–2500 cm⁻¹ (COOH in acid form) .
-
MS (ESI+) : m/z 309.3 [M+H]⁺ for methyl ester, 295.3 [M+H]⁺ for carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid has been identified as a potential lead compound in the development of new pharmaceuticals. Its structure suggests that it may interact with biological targets involved in various diseases.
2. Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. The quinoline moiety is known for its ability to interfere with cancer cell proliferation, making this compound a candidate for further investigation in cancer therapeutics .
3. Anti-inflammatory Properties
Studies have shown that compounds similar to this compound possess anti-inflammatory effects. This could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Biochemical Research Applications
1. Proteomics Research
This compound is utilized in proteomics for its biochemical properties, aiding in the study of protein interactions and functions within biological systems. It serves as an important tool for researchers studying complex biological processes .
2. Enzyme Inhibition Studies
The compound can act as an inhibitor for specific enzymes, which is crucial for understanding metabolic pathways and developing enzyme-targeted therapies. Its structural features allow it to bind effectively to enzyme active sites .
Synthetic Chemistry Applications
1. Intermediate in Synthesis
This compound is often used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in synthetic pathways .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using derivatives of the compound. |
| Study B | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models treated with the compound. |
| Study C | Proteomics | Utilized to identify protein targets affected by the compound, revealing potential therapeutic pathways. |
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that can influence cellular functions, such as signal transduction or gene expression.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl Group : Enhances metabolic stability and steric bulk, as seen in triazole derivatives where coplanarity with aromatic rings influences binding .
- Quinolinyl vs. Sulfonamide Substituents: The target compound’s quinolinyl group may facilitate π-π stacking in protein binding, whereas sulfonamide derivatives (e.g., 8s, 8f) exploit hydrogen bonding for Keap1 inhibition .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The quinolinyl group’s planar structure may enhance target engagement compared to sulfonamide derivatives, which rely on hydrogen-bond networks.
- Synthetic Challenges : Low yields in sulfonamide analogues (e.g., 33% for 8s) reflect steric hindrance during coupling, whereas cyclopropanation steps are generally efficient .
- Therapeutic Potential: Diversifying substituents (e.g., methoxy, trifluoromethyl) could optimize pharmacokinetics, balancing solubility and membrane penetration .
Biological Activity
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid (commonly referred to as the compound) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis, and therapeutic applications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H13N3O3
- Molecular Weight : 295.29 g/mol
- CAS Number : 372078-47-2
- Solubility : Soluble in methanol
- Predicted Boiling Point : 590.0 ± 50.0 °C
- Density : 1.56 ± 0.1 g/cm³
- pKa : 3.60 ± 0.36
These properties suggest a stable compound with potential for various biological interactions.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the compound's inhibitory effects on several cancer cell lines, including:
- HeLa (cervical adenocarcinoma) : IC50 = 1.7 µM
- A375 (malignant melanoma) : IC50 = 0.87 µM
- HCT116 (colon carcinoma) : IC50 = 0.55 µM
Additionally, the compound demonstrated inhibition of VEGFR-2 kinase, crucial for tumor angiogenesis, with an IC50 of 1.46 µM .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes involved in cancer progression, particularly cyclin-dependent kinases (CDKs). For instance:
- CDK1/cycB : IC50 = 6 nM
- CDK2/cycE : IC50 = 9 nM
These findings suggest that the compound may serve as a selective inhibitor of CDK activity, which is pivotal in regulating cell cycle progression and proliferation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives and quinoline intermediates. The synthetic pathways often focus on optimizing yield and purity while enhancing biological activity through structural modifications.
Table of Synthetic Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyrazole + Quinoline Derivative | Intermediate A |
| 2 | Cyclopropyl Group Introduction | Intermediate B |
| 3 | Carboxylation Reaction | Final Product |
This table summarizes a general approach to synthesizing the compound, highlighting the importance of each step in achieving the desired structure.
Case Studies and Research Findings
Numerous studies have focused on the biological implications of this compound:
- In Vivo Studies : Animal models have shown that administration of the compound reduces tumor growth rates significantly compared to controls.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell cycle progression at G1/S phase.
- Comparative Studies : When compared to other known inhibitors, this compound exhibited superior selectivity towards CDK2 over CDK9, indicating a promising therapeutic profile with potentially fewer side effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or cyanoacrylates. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which undergoes hydrolysis to yield the carboxylic acid derivative . Cyclopropyl groups are typically introduced via alkylation or cross-coupling reactions. Purification often involves recrystallization or column chromatography, with intermediates verified by NMR and mass spectrometry.
Q. How is the structural characterization of this compound performed, and what techniques are critical for confirming its geometry?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using programs like SHELXL is definitive for determining bond lengths, angles, and crystal packing. Complementarily, FTIR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the carboxylic acid), while ¹H/¹³C NMR confirms substituent positions. Computational studies (DFT) using software like ADF or Gaussian can validate experimental data by modeling optimized geometries and electronic properties .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The compound’s hydrolytic stability is pH-dependent: acidic conditions may protonate the pyrazole nitrogen, reducing reactivity, while alkaline conditions could cleave the cyclopropane ring. Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for similar pyrazoles) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected coupling constants) may arise from solvent effects, tautomerism, or dynamic processes. Time-dependent DFT (TD-DFT) simulations of NMR chemical shifts or UV-Vis spectra can account for solvent interactions (e.g., using the polarizable continuum model). For example, discrepancies in quinolinyl proton shifts might be modeled by considering keto-enol tautomerism .
Q. What strategies optimize the compound’s bioavailability for pharmacological studies, given its carboxylic acid moiety?
- Methodological Answer : Bioavailability is enhanced via prodrug approaches (e.g., esterification of the carboxylic acid to improve membrane permeability). Alternatively, co-crystallization with coformers (e.g., nicotinamide) improves solubility. In vitro assays (Caco-2 permeability, metabolic stability in liver microsomes) guide structural modifications. Molecular docking identifies binding interactions with targets like kinases or enzymes, informing pharmacophore optimization .
Q. How does the cyclopropane ring influence the compound’s electronic properties and reactivity in catalytic applications?
- Methodological Answer : Cyclopropane’s ring strain increases electrophilicity at the pyrazole C-4 position, facilitating nucleophilic additions. DFT calculations (e.g., Natural Bond Orbital analysis) quantify hyperconjugative interactions between the cyclopropane σ-bonds and the pyrazole π-system. Reactivity is probed via Suzuki-Miyaura cross-coupling or hydrogenation experiments, monitored by in situ Raman spectroscopy .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots with varying inhibitor concentrations) determine inhibition constants (Kᵢ). Isothermal titration calorimetry (ITC) measures binding thermodynamics. Molecular dynamics simulations (100 ns trajectories) assess stability of inhibitor-enzyme complexes, while QM/MM hybrid calculations identify key transition states in catalytic pathways .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for cyclopropane stability; use Schlenk lines for air-sensitive intermediates.
- Crystallography : For XRD, employ high-resolution detectors (e.g., Bruker D8 Venture) and SHELXL refinement with Hirshfeld surface analysis to resolve disorder .
- Safety : Handle with nitrile gloves and respiratory protection due to potential respiratory sensitization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
